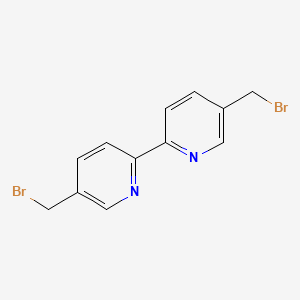

5,5'-Bis(bromomethyl)-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESAKGGTMNBXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453629 | |

| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92642-09-6 | |

| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,5'-Bis(bromomethyl)-2,2'-bipyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5,5'-bis(bromomethyl)-2,2'-bipyridine, a pivotal building block for researchers, medicinal chemists, and materials scientists. Its unique bifunctional nature, combining a robust metal-chelating 2,2'-bipyridine core with two reactive benzylic bromide moieties, makes it an invaluable precursor for a diverse range of advanced applications. We will delve into its fundamental chemical properties, provide detailed synthetic protocols with mechanistic insights, and explore its utility in coordination chemistry and the development of novel functional materials.

Core Molecular Attributes and Physicochemical Properties

5,5'-Bis(bromomethyl)-2,2'-bipyridine is a white to off-white solid that serves as a critical intermediate in organic and inorganic synthesis. The foundational 2,2'-bipyridine scaffold is a planar, bidentate ligand renowned for its ability to form stable complexes with a vast array of transition metals. The introduction of bromomethyl groups at the 5 and 5' positions imparts a high degree of reactivity, allowing for subsequent functionalization through nucleophilic substitution reactions.[1]

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine | [2] |

| CAS Number | 92642-09-6 | [3] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [3] |

| Molecular Weight | 342.03 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 192.7-193.0 °C | [4] |

| Density (Predicted) | 1.708 ± 0.06 g/cm³ | [4] |

| Storage | Store in an inert atmosphere at room temperature. | [2][5] |

Solubility Profile

| Solvent | Predicted Solubility (mol/L) | Predicted Solubility (mg/mL) |

| Water | 0.000111 | 0.0379 |

Data sourced from computational models and should be used as a guideline for experimental design.

Qualitatively, the compound is expected to be soluble in solvents such as dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF), with limited solubility in alcohols and poor solubility in water and nonpolar alkanes.

Spectroscopic Signature

Definitive, peer-reviewed spectroscopic data for 5,5'-bis(bromomethyl)-2,2'-bipyridine is not consistently published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated. This information is critical for reaction monitoring and product verification. Commercial suppliers often provide batch-specific data upon request.[6][7]

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:

-

A singlet for the four protons of the two bromomethyl (-CH₂Br) groups, likely in the range of δ 4.5-4.8 ppm.

-

A complex set of signals in the aromatic region (δ 7.5-8.8 ppm) corresponding to the six protons on the bipyridine rings. Due to the symmetry of the molecule, three distinct signals are expected for the aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum would be expected to display six distinct signals:

-

One signal for the bromomethyl carbons (-CH₂Br), anticipated around δ 32-35 ppm.

-

Five signals for the aromatic carbons of the bipyridine core, in the range of δ 120-158 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-H bending (aromatic): ~700-900 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) will be observed for the molecular ion peak at m/z ≈ 340, 342, and 344.

-

Fragmentation: A prominent fragmentation pathway would be the loss of a bromine radical (•Br) to form a stable benzylic carbocation, resulting in a strong peak at m/z ≈ 261/263. Subsequent loss of the second bromine atom would lead to a peak at m/z ≈ 182.

Synthesis and Purification

The synthesis of 5,5'-bis(bromomethyl)-2,2'-bipyridine is typically achieved through a two-step process, starting with the synthesis of the precursor, 5,5'-dimethyl-2,2'-bipyridine, followed by a radical bromination of the methyl groups.

Workflow for Synthesis

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6 [sigmaaldrich.com]

- 3. 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6 [sigmaaldrich.com]

- 6. 5,5'-Bis(bromomethyl)-2,2'-bipyridine(92642-09-6) 1H NMR [m.chemicalbook.com]

- 7. 2,2'-Bipyridine, 5-(bromomethyl)- | C11H9BrN2 | CID 10332278 - PubChem [pubchem.ncbi.nlm.nih.gov]

5,5'-Bis(bromomethyl)-2,2'-bipyridine solubility in organic solvents

An In-depth Technical Guide on the Solubility of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5,5'-Bis(bromomethyl)-2,2'-bipyridine, a key building block in coordination chemistry and organic synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers a predicted solubility profile in a range of common organic solvents, a detailed protocol for experimental solubility determination, and an exploration of the underlying molecular interactions governing its solubility. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals to enable informed solvent selection for synthesis, purification, and formulation.

Introduction to 5,5'-Bis(bromomethyl)-2,2'-bipyridine

5,5'-Bis(bromomethyl)-2,2'-bipyridine is a derivative of 2,2'-bipyridine, a well-known chelating ligand in coordination chemistry.[1][2] Its chemical structure, featuring a bipyridyl core with two reactive bromomethyl groups, makes it a highly versatile precursor for the synthesis of more complex molecules.[2][3] The bipyridine moiety provides a bidentate coordination site for a wide array of transition metals, while the bromomethyl groups are susceptible to nucleophilic substitution, allowing for the covalent linkage of this ligand to other molecules or surfaces.[4]

This unique combination of properties makes 5,5'-Bis(bromomethyl)-2,2'-bipyridine a valuable intermediate in the development of:

-

Functional Coordination Complexes: For applications in catalysis, luminescent materials, and molecular electronics.[2]

-

Pharmaceutical Intermediates: In the multi-step synthesis of various drug molecules, including kinase inhibitors.[2][3]

-

Supramolecular Assemblies: As a building block for constructing intricate molecular architectures.

A thorough understanding of its solubility in various organic solvents is a critical first step in its application. Solvent choice impacts reaction kinetics, purification efficiency (e.g., crystallization), and the ability to formulate the compound for further use.

Key Physicochemical Properties:

Predicted Solubility Profile and Underlying Principles

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The molecular structure of 5,5'-Bis(bromomethyl)-2,2'-bipyridine possesses both polar and nonpolar characteristics. The nitrogen atoms in the pyridine rings introduce polarity and can act as hydrogen bond acceptors.[8] The aromatic bipyridine core allows for π-π stacking interactions. The bromomethyl groups, while containing polar C-Br bonds, also contribute to the molecule's overall size and nonpolar surface area.

Based on these structural features, a qualitative solubility profile can be predicted. It is crucial to note that these are predictions and should be confirmed experimentally.

Table 1: Predicted Qualitative Solubility of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar solvent capable of strong dipole-dipole interactions with the bipyridine core. Its ability to solvate a wide range of organic compounds makes it a good initial choice.[8] |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the compound. Many bipyridine derivatives show good solubility in DMF.[9] | |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent that should effectively dissolve the compound through dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Soluble | Possesses both polar and nonpolar characteristics, making it a good solvent for compounds with mixed polarity. Bipyridine compounds are often soluble in THF.[9] | |

| Polar Protic | Methanol (MeOH) | Sparingly Soluble | The polar hydroxyl group can interact with the nitrogen atoms, but the large, relatively nonpolar backbone of the molecule may limit high solubility. |

| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, ethanol's polarity will aid in dissolution, but the larger alkyl chain compared to methanol may slightly decrease its solvating power for this specific compound. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A moderately polar solvent that is often effective at dissolving a wide range of organic compounds. |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, chloroform is a good solvent for many organic solids. Bipyridine derivatives often exhibit solubility in chloroform.[9] | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the bipyridine rings, but the overall polarity difference will likely limit solubility. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar regions of the 5,5'-Bis(bromomethyl)-2,2'-bipyridine molecule.[8] |

Experimental Determination of Solubility

The following protocols provide a systematic approach to first qualitatively screen for suitable solvents and then to quantitatively determine the solubility at a specific temperature.

Qualitative Solubility Determination

This method is a rapid screening process to categorize solvents based on their ability to dissolve the compound.

Materials:

-

5,5'-Bis(bromomethyl)-2,2'-bipyridine

-

Small vials (e.g., 2 mL)

-

A selection of solvents from Table 1

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 10 mg of 5,5'-Bis(bromomethyl)-2,2'-bipyridine to each labeled vial.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each vial.[10]

-

Mixing: Securely cap the vials and vortex each sample for 1-2 minutes at room temperature.

-

Observation: Visually inspect each vial against a dark background to determine the extent of dissolution.[10]

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.

-

Insoluble: The majority of the solid does not dissolve.

-

-

Record: Meticulously record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

5,5'-Bis(bromomethyl)-2,2'-bipyridine

-

Selected solvents (from qualitative screening)

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5,5'-Bis(bromomethyl)-2,2'-bipyridine to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Workflows and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the systematic process for determining the solubility of 5,5'-Bis(bromomethyl)-2,2'-bipyridine.

Caption: Workflow for solubility determination.

Relationship Between Solvent Polarity and Solubility

This diagram illustrates the guiding principle of "like dissolves like" as it applies to 5,5'-Bis(bromomethyl)-2,2'-bipyridine.

Caption: Solvent polarity and predicted solubility.

Conclusion

References

- Benchchem. An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents.

- Solubility of Things. 2,2'-Bipyridine.

- Chemsrc. 5,5'-bis(bromomethyl)-2,2'-bipyridine | CAS#:92642-09-6.

- Wikipedia. Bipyridine.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.

- ResearchGate. What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?.

- Sigma-Aldrich. 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6.

- ChemicalBook. 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in Modern Chemical Synthesis.

- Vulcanchem. 5,5'-Bis(bromomethyl)-2,2'-bipyridine - 92642-09-6.

- 5,5'-Bis(bromomethyl)-2,2'-bipyridine: A Key Intermediate in Modern Chemistry.

Sources

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 5,5'-Bis(bromomethyl)-2,2'-bipyridine (92642-09-6) for sale [vulcanchem.com]

- 5. 5,5'-bis(bromomethyl)-2,2'-bipyridine | CAS#:92642-09-6 | Chemsrc [chemsrc.com]

- 6. 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5,5'-Bis(bromomethyl)-2,2'-bipyridine

This guide provides a comprehensive overview of the spectroscopic data for 5,5'-Bis(bromomethyl)-2,2'-bipyridine, a crucial building block in coordination chemistry, materials science, and the development of pharmaceutical intermediates.[1] Its unique structure, featuring a bidentate 2,2'-bipyridine core functionalized with reactive bromomethyl groups, makes it a versatile ligand for creating complex molecular architectures.[2] A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its synthesis, assess its purity, and elucidate the structures of its derivatives.

This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of 5,5'-Bis(bromomethyl)-2,2'-bipyridine. The causality behind experimental choices and the interpretation of the resulting data will be explained to provide a practical and trustworthy resource for scientists in the field.

Molecular Structure and its Spectroscopic Implications

The structure of 5,5'-Bis(bromomethyl)-2,2'-bipyridine, with its C2 symmetry axis bisecting the C2-C2' bond, dictates a degree of equivalence for the protons and carbon atoms on each pyridine ring. This symmetry simplifies the NMR spectra, leading to a more straightforward interpretation than would be expected for an asymmetric molecule. The key structural features to consider are the aromatic protons of the bipyridine core, the methylene protons of the bromomethyl groups, and the corresponding carbon atoms. The bromomethyl groups are highly electrophilic, a property that influences the chemical environment of the adjacent protons and carbons.[2]

Caption: Molecular structure of 5,5'-Bis(bromomethyl)-2,2'-bipyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 5,5'-Bis(bromomethyl)-2,2'-bipyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5,5'-Bis(bromomethyl)-2,2'-bipyridine is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region, consistent with its symmetrical structure.

Table 1: Typical ¹H NMR Spectroscopic Data for 5,5'-Bis(bromomethyl)-2,2'-bipyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | Doublet | 2H | H-6, H-6' |

| ~8.40 | Doublet | 2H | H-3, H-3' |

| ~7.80 | Doublet of doublets | 2H | H-4, H-4' |

| ~4.60 | Singlet | 4H | -CH₂Br |

Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly based on the solvent used.

The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the nitrogen atoms in the pyridine rings. The protons ortho to the nitrogen (H-6, H-6') are the most deshielded. The singlet for the bromomethyl protons indicates free rotation around the C-C bond connecting the methyl group to the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct signals are expected.

Table 2: Typical ¹³C NMR Spectroscopic Data for 5,5'-Bis(bromomethyl)-2,2'-bipyridine

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C-2, C-2' |

| ~149 | C-6, C-6' |

| ~138 | C-4, C-4' |

| ~121 | C-3, C-3' |

| ~133 | C-5, C-5' |

| ~32 | -CH₂Br |

Note: The exact chemical shifts can be influenced by the solvent and concentration.

The carbons directly bonded to the nitrogen atoms (C-2, C-2' and C-6, C-6') exhibit the most downfield shifts. The upfield signal around 32 ppm is characteristic of the sp³-hybridized carbon of the bromomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 5,5'-Bis(bromomethyl)-2,2'-bipyridine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~2950-2850 | C-H stretching | Aliphatic C-H (-CH₂Br) |

| ~1600-1450 | C=C and C=N stretching | Pyridine ring |

| ~1250 | C-H in-plane bending | Aromatic C-H |

| ~850-750 | C-H out-of-plane bending | Aromatic C-H |

| ~650-550 | C-Br stretching | Bromomethyl group |

The IR spectrum provides a valuable fingerprint for the molecule. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic pyridine ring stretches and the C-Br stretch, confirms the key structural features of 5,5'-Bis(bromomethyl)-2,2'-bipyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For conjugated systems like 2,2'-bipyridine and its derivatives, π → π* and n → π* transitions are typically observed.

Table 4: Typical UV-Vis Absorption Data for 5,5'-Bis(bromomethyl)-2,2'-bipyridine

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~245 | High | π → π |

| ~280 | High | π → π |

| ~310 | Lower | n → π* |

Note: The position and intensity of absorption bands are solvent-dependent.

The intense absorption bands in the UV region are characteristic of the π → π* transitions within the delocalized π-system of the bipyridine core. The weaker n → π* transition, involving the lone pair of electrons on the nitrogen atoms, is often observed as a shoulder on the more intense π → π* bands.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 5,5'-Bis(bromomethyl)-2,2'-bipyridine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is completely dissolved.

-

Instrument Setup: Place the NMR tube into the spectrometer. Lock the magnetic field on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A streamlined workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record a background spectrum of the empty sample holder first, then record the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane). The concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup: Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).

-

Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Synthesis and Purity Confirmation

The typical synthesis of 5,5'-bis(bromomethyl)-2,2'-bipyridine involves the radical bromination of 5,5'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.[1][2] The successful synthesis and purity of the final product can be confirmed by the spectroscopic data presented in this guide. For instance, in the ¹H NMR spectrum, the disappearance of the methyl singlet of the starting material and the appearance of the methylene singlet of the product is a clear indicator of the reaction's progress.

Caption: The synthesis of 5,5'-bis(bromomethyl)-2,2'-bipyridine and its subsequent spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data (NMR, IR, and UV-Vis) for 5,5'-Bis(bromomethyl)-2,2'-bipyridine. By understanding the correlation between the molecular structure and the spectroscopic output, researchers can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.

References

- Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. (n.d.). Google Scholar.

- 5,5'-Bis(bromomethyl)-2,2'-bipyridine - 92642-09-6 - Vulcanchem. (n.d.). Vulcanchem.

- The Versatile Role of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in Modern Chemical Synthesis. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD.

- 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6. (n.d.). Sigma-Aldrich.

- 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to the Crystal Structure of 5,5'-Bis(bromomethyl)-2,2'-bipyridine: A Cornerstone Ligand in Supramolecular Chemistry and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Bis(bromomethyl)-2,2'-bipyridine is a pivotal bifunctional ligand in the realms of coordination chemistry, materials science, and pharmaceutical development. Its rigid 2,2'-bipyridine core provides a robust chelating unit for a vast array of transition metals, while the reactive bromomethyl groups at the 5 and 5' positions offer versatile handles for post-synthetic modification and covalent integration into larger architectures. This technical guide provides a comprehensive analysis of the molecular and predicted crystal structure of 5,5'-bis(bromomethyl)-2,2'-bipyridine, alongside detailed protocols for its synthesis and crystallization. By examining the crystallographic data of its precursor, 5,5'-dimethyl-2,2'-bipyridine, we offer expert insights into the anticipated solid-state behavior of this influential molecule, guiding its application in the rational design of novel functional materials and therapeutics.

Introduction: The Molecular Architecture and Physicochemical Profile

5,5'-Bis(bromomethyl)-2,2'-bipyridine is an organic compound characterized by a central 2,2'-bipyridine scaffold, which consists of two pyridine rings linked by a single carbon-carbon bond at their 2-positions.[1] This bipyridine unit confers a planar geometry that is highly conducive to forming stable bidentate chelate complexes with a wide range of transition metals, including ruthenium, iridium, and copper.[2] The key functional features of this molecule are the two bromomethyl (-CH₂Br) substituents at the 5 and 5' positions of the pyridine rings.[1] These groups are highly electrophilic, rendering them susceptible to nucleophilic substitution reactions, which is a cornerstone of this molecule's utility in chemical synthesis.[1][2]

The IUPAC name for this compound is 5,5'-bis(bromomethyl)-2,2'-bipyridine.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 92642-09-6 | [1] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [1] |

| Molecular Weight | 342.03 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 192.7-193.0 °C | [3] |

| Solubility | Soluble in many organic solvents | [4] |

Synthesis and Crystallization: A Protocol for High-Purity Material

The most common and efficient synthesis of 5,5'-bis(bromomethyl)-2,2'-bipyridine proceeds via the radical bromination of its precursor, 5,5'-dimethyl-2,2'-bipyridine.[1][5] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride (CCl₄).[1]

Experimental Protocol: Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine

Materials:

-

5,5'-Dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5'-dimethyl-2,2'-bipyridine in anhydrous CCl₄.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃ to quench any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, to obtain pure 5,5'-bis(bromomethyl)-2,2'-bipyridine as a crystalline solid.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization process. Slow evaporation is a reliable method for growing high-quality crystals of 5,5'-bis(bromomethyl)-2,2'-bipyridine.

Protocol:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., tetrahydrofuran[3]).

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

A Predictive Analysis of the Crystal Structure

While a definitive single-crystal X-ray structure of 5,5'-bis(bromomethyl)-2,2'-bipyridine is not publicly available in the Cambridge Structural Database (CSD), a detailed analysis of its direct precursor, 5,5'-dimethyl-2,2'-bipyridine, provides a strong foundation for predicting its solid-state conformation and packing.

Insights from the Precursor: The Crystal Structure of 5,5'-Dimethyl-2,2'-bipyridine

The crystal structure of 5,5'-dimethyl-2,2'-bipyridine has been determined by single-crystal X-ray diffraction.[2][6][7] The key crystallographic parameters are summarized below.

| Crystal Data | 5,5'-Dimethyl-2,2'-bipyridine |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.409(4) |

| b (Å) | 7.312(5) |

| c (Å) | 11.533(8) |

| α (°) | 96.04(5) |

| β (°) | 91.16(4) |

| γ (°) | 105.03(5) |

| Volume (ų) | 518.4(6) |

| Z | 2 |

In the solid state, the 5,5'-dimethyl-2,2'-bipyridine molecule is not perfectly planar. The two pyridine rings are twisted with respect to each other, exhibiting a significant dihedral angle of 69.62(4)°.[2][6][7] This twisted conformation is a common feature in 2,2'-bipyridine derivatives and is a result of steric hindrance between the hydrogen atoms at the 3 and 3' positions.

The crystal packing of 5,5'-dimethyl-2,2'-bipyridine is stabilized by weak intermolecular interactions, including π-π stacking between the pyridine rings of adjacent molecules, with a centroid-centroid distance of 3.895(3) Å, and C-H···π interactions.[2][6]

Predicted Crystal Structure of 5,5'-Bis(bromomethyl)-2,2'-bipyridine

Based on the structure of its precursor, we can predict several key features of the 5,5'-bis(bromomethyl)-2,2'-bipyridine crystal structure.

Molecular Conformation: The bipyridine core is expected to adopt a similar non-planar, twisted conformation to that of the dimethyl precursor to alleviate steric strain. The bulky bromomethyl groups are likely to have a significant influence on the precise dihedral angle between the pyridine rings.

Intermolecular Interactions: The introduction of the polar C-Br bonds is expected to introduce new, stronger intermolecular interactions that will govern the crystal packing. Halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, is likely to be a dominant feature. In this case, Br···N interactions between the bromine atoms of one molecule and the nitrogen atoms of the pyridine rings of a neighboring molecule are highly probable. Additionally, C-H···Br hydrogen bonds may also contribute to the stability of the crystal lattice. The potential for π-π stacking interactions between the bipyridine rings will likely be influenced by the steric demands of the bromomethyl groups.

The logical relationship for predicting the crystal structure is outlined in the following diagram:

Caption: Workflow for predicting the crystal structure of the title compound.

Applications in Research and Development

The unique structural features of 5,5'-bis(bromomethyl)-2,2'-bipyridine make it a highly valuable building block in several areas of scientific research.

Coordination Chemistry and Catalysis

As a bidentate ligand, it readily forms stable complexes with a wide variety of transition metals. The resulting metal complexes have found applications in:

-

Homogeneous Catalysis: The electronic properties of the bipyridine ligand can be tuned by further functionalization of the bromomethyl groups, influencing the catalytic activity of the metal center.

-

Photophysical Studies: Ruthenium and iridium complexes of bipyridine derivatives are well-known for their luminescent properties and are used in the development of sensors and light-emitting devices.[2]

Materials Science

The two reactive bromomethyl groups allow for the incorporation of the bipyridine unit into larger molecular architectures, such as:

-

Polymers: It can be used as a monomer in polymerization reactions to create conjugated polymers with interesting optoelectronic properties.[1]

-

Metal-Organic Frameworks (MOFs): The bipyridine unit can act as a linker in the construction of MOFs, which are porous materials with applications in gas storage and catalysis.

-

Self-Assembled Monolayers: The reactive ends can be used to anchor the molecule or its metal complexes to surfaces, creating functionalized interfaces.[2]

Drug Discovery and Development

In the pharmaceutical industry, 5,5'-bis(bromomethyl)-2,2'-bipyridine serves as a versatile intermediate for the synthesis of complex organic molecules.[7] Its bifunctional nature allows for the construction of molecules with specific pharmacophores, and it has been utilized in the synthesis of kinase inhibitors and antiviral agents.[1][7]

The following diagram illustrates the key application areas stemming from the compound's core structure:

Caption: Key application areas of the title compound.

Conclusion

5,5'-Bis(bromomethyl)-2,2'-bipyridine stands as a testament to the power of strategic molecular design. While its definitive crystal structure awaits elucidation, a comprehensive understanding of its synthesis, properties, and the solid-state behavior of its precursor allows for a robust predictive model of its crystalline architecture. The interplay of its rigid, chelating core and reactive peripheral groups provides a powerful platform for innovation across catalysis, materials science, and medicine. This guide serves as a foundational resource for researchers seeking to harness the immense potential of this versatile chemical building block.

References

-

Fun, H.-K., et al. (2009). 5,5'-Dimethyl-2,2'-bipyridine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1586. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5,5'-Bis(bromomethyl)-2,2'-bipyridine: A Cornerstone in Advanced Coordination Chemistry. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). 5,5'-Bis(bromomethyl)-2,2'-bipyridine: A Key Intermediate in Modern Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Role of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (2009). 5,5′-Dimethyl-2,2′-bipyridine. Retrieved from [Link]

-

PubMed. (2009). 5,5'-Dimethyl-2,2'-bipyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1586. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 92642-09-6 [chemicalbook.com]

- 4. CAS 92642-09-6: 2,2'-Bipyridine, 5,5'-bis(bromomethyl)- [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 5,5′-Dimethyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,5'-Dimethyl-2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of Bromomethyl Groups in 5,5'-Bis(bromomethyl)-2,2'-bipyridine for Advanced Research Applications

Introduction

5,5'-bis(bromomethyl)-2,2'-bipyridine is a cornerstone building block in the design and synthesis of advanced materials and complex molecules. Its rigid 2,2'-bipyridine core serves as a robust bidentate ligand for a wide array of transition metals, forming the basis for catalysts, photosensitizers, and functional materials. The true versatility of this compound, however, lies in the twin bromomethyl groups positioned at the 5 and 5' sites. These reactive handles unlock a vast potential for post-synthesis functionalization, enabling the covalent linkage of the bipyridine unit to polymers, surfaces, or other molecular scaffolds. This guide provides an in-depth exploration of the reactivity of these bromomethyl groups, offering a mechanistic understanding and practical protocols for researchers in coordination chemistry, materials science, and drug development.

Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine: A Mechanistic Approach

The most common and efficient route to 5,5'-bis(bromomethyl)-2,2'-bipyridine is the radical bromination of its precursor, 5,5'-dimethyl-2,2'-bipyridine, using N-bromosuccinimide (NBS) as the bromine source.[1] This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).

The Radical Bromination Mechanism

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or the decomposition of AIBN to generate a small concentration of radicals.

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine, forming a resonance-stabilized benzylic-type radical and hydrogen bromide (HBr). This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the pyridine ring. The HBr produced then reacts with NBS to generate a molecule of bromine (Br₂). The benzylic radical then reacts with Br₂ to form the bromomethyl group and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction terminates when two radicals combine.

dot graph "Radical Bromination Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: Radical chain mechanism for the bromination of 5,5'-dimethyl-2,2'-bipyridine.

Experimental Protocol: Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine

This protocol is based on established methods for the radical bromination of benzylic positions.

Materials:

-

5,5'-dimethyl-2,2'-bipyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5'-dimethyl-2,2'-bipyridine (1.0 eq.) in CCl₄.

-

Add NBS (2.2 eq.) and a catalytic amount of AIBN (0.1 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

The desired product, 5,5'-bis(bromomethyl)-2,2'-bipyridine, is typically obtained as a white to off-white solid.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₂H₁₀Br₂N₂ |

| Molecular Weight | 342.03 g/mol [2] |

| Melting Point | 193 °C[3] |

| ¹H NMR (CDCl₃, estimated) | δ 8.7 (d, 2H), 8.4 (d, 2H), 7.8 (dd, 2H), 4.6 (s, 4H, -CH₂Br) |

| ¹³C NMR (CDCl₃, estimated) | δ 156, 149, 138, 121, 120, 32 (-CH₂Br) |

Reactivity of the Bromomethyl Groups: A Tale of Two Mechanisms

The bromomethyl groups of 5,5'-bis(bromomethyl)-2,2'-bipyridine are analogous to benzylic halides, and their reactivity in nucleophilic substitution reactions is governed by a delicate balance between Sₙ1 and Sₙ2 pathways. The preferred mechanism is dictated by the reaction conditions, particularly the nature of the nucleophile and the solvent.

The Sₙ1 vs. Sₙ2 Dichotomy

-

Sₙ2 Mechanism: This bimolecular, concerted mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). The nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. Given that the bromomethyl group is primary, the Sₙ2 pathway is generally favored.

-

Sₙ1 Mechanism: This unimolecular, stepwise mechanism is favored by weak nucleophiles in polar protic solvents (e.g., water, alcohols). The reaction proceeds through a carbocation intermediate. The benzylic-type carbocation that would be formed by the departure of the bromide ion is resonance-stabilized by the pyridine ring, making the Sₙ1 pathway plausible under appropriate conditions.

dot graph "SN1_vs_SN2" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

Experimental Protocol: Nucleophilic Substitution with a Primary Amine (Sₙ2 Conditions)

This protocol describes the reaction with a primary amine under conditions that favor an Sₙ2 mechanism.

Materials:

-

5,5'-bis(bromomethyl)-2,2'-bipyridine

-

Primary amine (e.g., benzylamine) (2.2 eq.)

-

Potassium carbonate (K₂CO₃) (2.5 eq.)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5,5'-bis(bromomethyl)-2,2'-bipyridine (1.0 eq.) in acetonitrile, add the primary amine (2.2 eq.) and potassium carbonate (2.5 eq.).

-

Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Achieving Selectivity: The Path to Mono-functionalization

A key challenge and opportunity in working with 5,5'-bis(bromomethyl)-2,2'-bipyridine is the selective functionalization of only one of the two reactive sites. Achieving mono-substitution allows for the synthesis of unsymmetrical bipyridine ligands, which are highly valuable in the construction of heterometallic complexes and complex molecular architectures.

Strategies for Selective Mono-substitution

-

Stoichiometric Control: The most straightforward approach is to use a sub-stoichiometric amount of the nucleophile (typically 0.9-1.0 equivalents). This will result in a statistical mixture of starting material, mono-substituted product, and di-substituted product. Careful chromatographic separation is then required to isolate the desired mono-functionalized compound.

-

Use of a Bulky Nucleophile: Employing a sterically hindered nucleophile can disfavor the second substitution reaction due to increased steric hindrance around the remaining bromomethyl group after the first substitution has occurred.

-

Low Temperature and Slow Addition: Conducting the reaction at low temperatures and slowly adding the nucleophile to the solution of the bipyridine can favor mono-substitution by keeping the instantaneous concentration of the nucleophile low.

Experimental Protocol: Selective Mono-substitution with a Primary Amine

This protocol is an adaptation of the di-substitution protocol, with modifications to favor the mono-substituted product.

Materials:

-

5,5'-bis(bromomethyl)-2,2'-bipyridine

-

Primary amine (0.95 eq.)

-

Potassium carbonate (1.0 eq.)

-

Acetonitrile

-

Dichloromethane

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 5,5'-bis(bromomethyl)-2,2'-bipyridine (1.0 eq.) and potassium carbonate (1.0 eq.) in acetonitrile in a round-bottom flask.

-

In a separate flask, dissolve the primary amine (0.95 eq.) in acetonitrile.

-

Slowly add the amine solution to the bipyridine solution dropwise over a period of 1-2 hours at room temperature with vigorous stirring.

-

Monitor the reaction closely by TLC, observing the formation of the mono- and di-substituted products.

-

Quench the reaction when the optimal ratio of mono-substituted product to starting material and di-substituted product is observed.

-

Work up the reaction as described in the di-substitution protocol.

-

Carefully perform column chromatography on silica gel, using a shallow gradient of ethyl acetate in hexanes to separate the starting material, the mono-substituted product, and the di-substituted product.

Conclusion

The bromomethyl groups of 5,5'-bis(bromomethyl)-2,2'-bipyridine are highly versatile functional handles that provide a gateway to a vast array of complex molecular structures. A thorough understanding of the underlying reaction mechanisms, particularly the competition between Sₙ1 and Sₙ2 pathways, is crucial for controlling the outcome of nucleophilic substitution reactions. By carefully selecting the reaction conditions, researchers can achieve either exhaustive di-substitution or selective mono-functionalization, thereby tailoring the properties of the resulting bipyridine derivatives for specific applications in catalysis, materials science, and the development of novel therapeutics.

References

-

Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. (n.d.). Retrieved from [Link]

-

Supplementary Data. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). (n.d.). Retrieved from [Link]

-

4,4'-Bis(Chloromethyl)-2,2'-Bipyridine. (n.d.). Retrieved from [Link]

-

Support information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supplementary Data - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). Retrieved from [Link]

-

5,5'-bis(bromomethyl)-2,2'-bipyridine | CAS#:92642-09-6. (n.d.). Retrieved from [Link]

-

Special Issue : Bipyridines: Synthesis, Functionalization and Applications. (n.d.). Retrieved from [Link]

-

Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. (n.d.). Retrieved from [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). Retrieved from [Link]

-

Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. (n.d.). Retrieved from [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (n.d.). Retrieved from [Link]

-

Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. (n.d.). Retrieved from [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to the Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine: Mechanism, Protocol, and Characterization

Introduction: The Strategic Importance of 5,5'-Bis(bromomethyl)-2,2'-bipyridine

In the landscape of modern materials science and drug development, the 2,2'-bipyridine scaffold is a cornerstone ligand, prized for its robust ability to chelate with a vast array of transition metals. The strategic derivatization of this core structure unlocks a universe of tailored functionalities, enabling the construction of complex supramolecular assemblies, advanced catalysts, and novel pharmaceutical intermediates. Among these derivatives, 5,5'-bis(bromomethyl)-2,2'-bipyridine stands out as a particularly versatile and powerful building block. The two bromomethyl groups serve as highly reactive handles for nucleophilic substitution, allowing for the covalent linkage of this exceptional ligand to other molecules or its integration into larger polymeric structures.[1] This guide provides an in-depth exploration of the synthesis of 5,5'-bis(bromomethyl)-2,2'-bipyridine from its precursor, 5,5'-dimethyl-2,2'-bipyridine, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

Core Synthesis: The Wohl-Ziegler Free-Radical Bromination

The conversion of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine to bromomethyl groups is achieved through a classic free-radical chain reaction known as the Wohl-Ziegler bromination.[2] This method is highly effective for the selective bromination of allylic and benzylic C-H bonds, which are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting radical intermediate.

The Reagents: A Symphony of Purpose

The success of the Wohl-Ziegler bromination hinges on the careful selection of reagents that work in concert to favor the desired radical substitution pathway while minimizing competing reactions.

-

N-Bromosuccinimide (NBS): The Controlled Bromine Source: While elemental bromine (Br₂) can be used for benzylic bromination, it is highly reactive and can lead to undesired side reactions, such as electrophilic aromatic substitution on the pyridine rings. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals throughout the reaction.[3] This is crucial for maintaining the radical chain process and suppressing ionic side reactions.

-

Azobisisobutyronitrile (AIBN): The Radical Initiator: The reaction requires an initial spark to generate the first bromine radicals. This is the role of the radical initiator. Azobisisobutyronitrile (AIBN) is a common choice because it decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals. These radicals are not directly involved in the bromination but serve to initiate the chain reaction by abstracting a bromine atom from NBS or a bromine molecule.

-

Carbon Tetrachloride (CCl₄): The Inert Solvent: The choice of solvent is critical. It must be inert to the radical conditions and capable of dissolving the starting material. Carbon tetrachloride has traditionally been used for this purpose. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or benzene can also be employed.

The Mechanism: A Step-by-Step Radical Dance

The Wohl-Ziegler bromination proceeds through a well-established three-stage radical chain mechanism: initiation, propagation, and termination.

Caption: The Wohl-Ziegler free-radical bromination mechanism.

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates cyanoisopropyl radicals. These radicals then react with NBS to produce the first bromine radical (Br•), kicking off the chain reaction.

-

Propagation: This is a two-step cycle that produces the desired product and regenerates the bromine radical.

-

A bromine radical abstracts a hydrogen atom from one of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine. This forms a resonance-stabilized bipyridyl radical and a molecule of hydrogen bromide (HBr).

-

The newly formed bipyridyl radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of HBr with NBS, to yield the brominated product and another bromine radical. This new bromine radical can then participate in another cycle of propagation.

-

-

Termination: The chain reaction is terminated when two radicals combine. This can happen in various ways, such as two bromine radicals combining to form a bromine molecule.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of 5,5'-bis(bromomethyl)-2,2'-bipyridine.

Caption: A streamlined workflow for the synthesis and purification.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5,5'-Dimethyl-2,2'-bipyridine | 184.24 | 5.0 g | 27.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 55.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.1 g | 0.61 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 300 mL | - |

| Silica Gel for Column Chromatography | - | As needed | - |

| Eluent (e.g., Hexane/Ethyl Acetate) | - | As needed | - |

Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5.0 g (27.1 mmol) of 5,5'-dimethyl-2,2'-bipyridine, 9.8 g (55.1 mmol) of N-bromosuccinimide, and 0.1 g (0.61 mmol) of AIBN.

-

Solvent Addition: Add 300 mL of carbon tetrachloride to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for 24 hours.

-

Workup: After the reaction is complete, allow the mixture to cool slightly and then perform a hot filtration to remove the insoluble succinimide byproduct.

-

Concentration: The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is a common eluent system. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield pure 5,5'-bis(bromomethyl)-2,2'-bipyridine as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 5,5'-bis(bromomethyl)-2,2'-bipyridine. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Property | Data |

| Molecular Formula | C₁₂H₁₀Br₂N₂ |

| Molecular Weight | 342.03 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | Expected Signals: Aromatic protons (multiplets), CH₂Br protons (singlet) |

| ¹³C NMR (CDCl₃) | Expected Signals: Aromatic carbons, CH₂Br carbon |

| Mass Spec (ESI-MS) | Expected m/z: [M+H]⁺ at ~342.9 |

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. All operations involving CCl₄ should be conducted in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

The synthesis of 5,5'-bis(bromomethyl)-2,2'-bipyridine via the Wohl-Ziegler bromination of 5,5'-dimethyl-2,2'-bipyridine is a robust and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the free-radical mechanism allows for the optimization of reaction conditions to achieve high yields and purity. The detailed protocol and characterization guidelines provided in this document serve as a comprehensive resource for researchers in materials science and drug discovery, enabling them to leverage the unique properties of this versatile bipyridine derivative in their synthetic endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Role of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Radical Bromination of 5,5'-Dimethyl-2,2'-bipyridine

This guide provides a comprehensive examination of the free-radical bromination of 5,5'-dimethyl-2,2'-bipyridine, a cornerstone reaction for synthesizing versatile intermediates in pharmaceutical and materials science. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, establish a robust and self-validating experimental protocol, and discuss the critical applications of the resulting product, 5,5'-bis(bromomethyl)-2,2'-bipyridine.

Strategic Importance in Synthesis

The 2,2'-bipyridine scaffold is a privileged structure in chemistry. Its powerful bidentate chelating ability has made it a fundamental component in coordination chemistry, catalysis, and the development of metal-based therapeutics.[1][2] Derivatives of 2,2'-bipyridine are integral to the design of photosensitizers, supramolecular assemblies, and a wide range of biologically active molecules.[2][3]

The functionalization of the bipyridine core is key to unlocking its full potential. The conversion of the inert methyl groups of 5,5'-dimethyl-2,2'-bipyridine into highly reactive bromomethyl groups via radical bromination is a critical transformation.[4][5] The resulting product, 5,5'-bis(bromomethyl)-2,2'-bipyridine, serves as a powerful electrophilic building block, enabling chemists to introduce a vast array of functionalities through subsequent nucleophilic substitution reactions.[4] This guide focuses on mastering this pivotal first step.

The Core Mechanism: Benzylic Radical Bromination

The selective bromination of the methyl groups on 5,5'-dimethyl-2,2'-bipyridine proceeds via a free-radical chain mechanism.[6][7] The positions adjacent to the aromatic pyridine rings are analogous to the benzylic positions in alkyl-substituted benzenes. These C-H bonds are significantly weaker and more susceptible to radical abstraction than typical alkyl C-H bonds.[8] This enhanced reactivity is due to the resonance stabilization of the intermediate radical, which delocalizes the unpaired electron across the pyridine ring system.[9]

The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[10] Using molecular bromine (Br₂) directly would risk competitive and undesirable electrophilic addition to the electron-rich aromatic rings.[11] NBS provides a low, constant concentration of bromine in situ, ensuring that the radical pathway is kinetically favored.[8][11]

The reaction mechanism is classically divided into three stages: initiation, propagation, and termination.[7]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[12][13] This generates a small population of radicals. These initiator radicals react with trace amounts of HBr present in the reaction mixture, which in turn reacts with NBS to produce a low concentration of molecular bromine (Br₂). The Br₂ molecule is then homolytically cleaved by heat or light to form two bromine radicals (Br•), the key species for the chain reaction.[14]

-

Propagation: This is a self-sustaining cycle comprising two key steps:

-

Hydrogen Abstraction: A highly reactive bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine. This forms a resonance-stabilized bipyridyl-methyl radical and a molecule of hydrogen bromide (HBr).[7]

-

Halogen Abstraction: The newly formed bipyridyl-methyl radical reacts with a molecule of Br₂ (generated from the reaction of HBr and NBS). This step forms the desired product, 5-(bromomethyl)-5'-methyl-2,2'-bipyridine, and regenerates a bromine radical (Br•).[15] This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain. To achieve the di-substituted product, this propagation cycle occurs at both methyl groups.

-

-

Termination: The chain reaction concludes when two radical species combine. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂, or a bromine radical and a bipyridyl-methyl radical combining.[7] These are statistically minor events compared to the propagation steps as long as reactant concentrations are sufficient.

Mechanism Visualization

The following diagram illustrates the core propagation cycle for the monobromination of one methyl group.

Caption: Propagation cycle for the radical bromination of a methyl group on the bipyridine core.

Experimental Protocol: Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine

This protocol details a reliable method for the dibromination of 5,5'-dimethyl-2,2'-bipyridine.

Materials and Reagents:

-

5,5'-Dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 5,5'-dimethyl-2,2'-bipyridine (1.0 eq).

-

Reagent Addition: Add anhydrous carbon tetrachloride (or acetonitrile) to create a suspension. Add N-Bromosuccinimide (2.1 - 2.2 eq) and the radical initiator, AIBN (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude solid product is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield 5,5'-bis(bromomethyl)-2,2'-bipyridine as a white or off-white solid.

Safety Precautions:

-

Carbon tetrachloride is a known carcinogen and is toxic. All operations should be performed in a well-ventilated chemical fume hood. Acetonitrile is a preferable, less toxic alternative solvent.

-

NBS is a lachrymator and an irritant. Avoid inhalation and contact with skin.

-

Radical initiators like BPO can be explosive under certain conditions. Handle with care and follow standard laboratory safety procedures.

Trustworthiness: A Self-Validating System

The described protocol is designed to be inherently robust and self-validating, ensuring high selectivity and yield.

-

Control of Bromine Concentration: The primary element of control is the use of NBS. It acts as a "bromine buffer," maintaining the Br₂ concentration at a very low, steady level.[8][11] This is the critical factor that ensures the radical chain reaction outcompetes potential ionic side reactions, thereby validating the selective bromination of the methyl groups.

-

Controlled Initiation: The use of a thermal initiator like AIBN provides a predictable and controlled rate of radical generation.[12] The reaction begins only upon reaching the decomposition temperature of the initiator, preventing runaway reactions and ensuring reproducibility.

-

In-Process Monitoring: The use of TLC allows the researcher to actively monitor the reaction. One can track the consumption of 5,5'-dimethyl-2,2'-bipyridine and the sequential appearance of the mono- and di-brominated products. This provides a clear endpoint and prevents over-reaction, which could lead to the formation of undesirable CBr₂H or CBr₃ species.[16][17]

-

Systematic Purification: The work-up and purification steps are designed to systematically remove specific impurities. The filtration of precipitated succinimide removes the bulk of the main byproduct. The aqueous washes remove residual initiator and salts, while the final recrystallization step is highly effective at separating the desired product from any remaining starting material or mono-brominated intermediate, yielding a product of high purity.

Product Characterization

Confirmation of the structure and purity of 5,5'-bis(bromomethyl)-2,2'-bipyridine is achieved through standard analytical techniques.

| Analytical Technique | Expected Observation for 5,5'-Bis(bromomethyl)-2,2'-bipyridine |

| ¹H NMR | Disappearance of the singlet around δ 2.4 ppm (corresponding to the -CH₃ protons). Appearance of a new, sharp singlet around δ 4.6-4.8 ppm (corresponding to the -CH₂Br protons). Aromatic protons will show characteristic shifts and coupling patterns for the 5,5'-disubstituted bipyridine system.[18][19] |

| ¹³C NMR | Disappearance of the methyl carbon signal around δ 18 ppm. Appearance of a new signal for the bromomethyl carbon around δ 32-35 ppm. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The pattern will show peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[20] |

| Melting Point | A sharp melting point consistent with literature values indicates high purity. |

Applications in Drug Development and Advanced Synthesis

The product, 5,5'-bis(bromomethyl)-2,2'-bipyridine, is not an end in itself but a gateway to more complex molecular architectures. The two bromomethyl groups are potent electrophilic handles, readily undergoing Sₙ2 reactions with a wide range of nucleophiles such as amines, thiols, alcohols, and carboxylates.[4]

This reactivity is exploited in:

-

Pharmaceutical Synthesis: Building complex ligands for novel metal-based anticancer or antimicrobial drugs.[1][2][21] The bipyridine core can be elaborated with pharmacophores to create targeted therapeutic agents.

-

Supramolecular Chemistry: Synthesizing intricate macrocycles and molecular cages for host-guest chemistry and sensor development.

-

Materials Science: Creating linkers for metal-organic frameworks (MOFs) or as initiators for controlled polymerization reactions.[18]

By mastering the radical bromination described herein, researchers gain access to a foundational building block for innovation across multiple scientific disciplines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Functionalization of 5,5'-Bis(bromomethyl)

- Various Authors. (2025). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.

- Hunt, I. Ch 11: Halogenation of alkyl benzenes. University of Calgary.

- Wikipedia Contributors. (2023).

- Chemistry Steps. Reactions at the Benzylic Position. Chemistry Steps.

- Chemistry LibreTexts. (2019). 18.

- Al-Zaydi, K. M. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(35), 4933-4936.

- Furukawa, N., et al. (1993). Synthesis of ω-(bromomethyl)bipyridines and related ω-(bromomethyl)pyridinoheteroaromatics: useful functional tools for ligand design. The Journal of Organic Chemistry, 58(21), 5824-5828.

- Chad's Prep. (2020). 10.

- Kelly, P. F., et al. (2002). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)- and 4,4′-Bis(bromomethyl)-2,2′-bipyridine. Organic Syntheses, 79, 173.

- Wang, P., et al. (2012). Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bipyridine Derivatives in Modern Pharmaceutical Synthesis.

- Organic Chemistry Tutor. (2023).

- Arkat USA, Inc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.

- Wikipedia Contributors. (2023).

- BYJU'S.

- BenchChem. Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide. BenchChem.

- Knettle, B. W., et al. (2016). Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines.

- Ravikanth, M., et al. (2010). Brominated boron dipyrrins: Synthesis, structure, spectral and electrochemical properties. Journal of Chemical Sciences, 122(4), 545-555.

- Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Newkome, G. R., et al. (1993). Symmetrical and unsymmetrical derivatives of 5, 5'-dimethyl-2, 2'-bipyridine. Tetrahedron, 49(14), 2947-2958.

- Ningbo Inno Pharmchem Co., Ltd.

- Chemistry Stack Exchange. (2015). Products of radical bromination and mechanism. Chemistry Stack Exchange.

- MDPI. (2020).

- Priyanka, et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. ACS Omega.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 10. daneshyari.com [daneshyari.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Radical initiator - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. publishing.bceln.ca [publishing.bceln.ca]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Potential Impurities in the Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Bipyridine Building Block